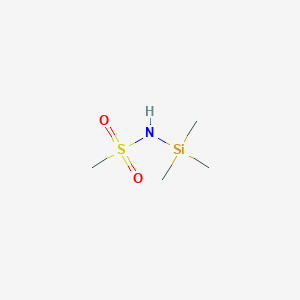

Methanesulfonamide, N-(trimethylsilyl)-

Description

BenchChem offers high-quality Methanesulfonamide, N-(trimethylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanesulfonamide, N-(trimethylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

N-trimethylsilylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H13NO2SSi/c1-8(6,7)5-9(2,3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBXKJQKDUEWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13NO2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472771 | |

| Record name | Methanesulfonamide, N-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

999-96-2 | |

| Record name | Methanesulfonamide, N-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methanesulfonamide, N-(trimethylsilyl)- synthesis from methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of N-(trimethylsilyl)methanesulfonamide from methanesulfonyl chloride. The following sections detail the reaction, experimental protocol, and quantitative data associated with this process, offering valuable insights for professionals in chemical research and drug development. N-(trimethylsilyl)methanesulfonamide serves as a key intermediate in the synthesis of various important compounds, including polyoxothiazenes and polythionylphosphazenes.[1][2]

Reaction Overview

The synthesis of N-(trimethylsilyl)methanesulfonamide is achieved through the reaction of methanesulfonyl chloride with hexamethyldisilazane (HMDS).[1][2] This reaction proceeds via a nucleophilic attack of the nitrogen atom of HMDS on the electrophilic sulfur atom of methanesulfonyl chloride, leading to the formation of the desired silylated sulfonamide and trimethylsilyl chloride as a byproduct. The reaction is typically conducted under an inert atmosphere to prevent side reactions with moisture.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of N-(trimethylsilyl)methanesulfonamide.

| Parameter | Value | Reference |

| Reactants | ||

| Methanesulfonyl Chloride | 7 ml (102.5 mmol) | [1][2] |

| Hexamethyldisilazane | 20 ml (103.1 mmol) | [1][2] |

| Product | ||

| N-(trimethylsilyl)methanesulfonamide | 15.6 g | [1][2] |

| Yield | 91% | [1][2] |

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of N-(trimethylsilyl)methanesulfonamide.[1][2]

Materials:

-

Methanesulfonyl chloride

-

Hexamethyldisilazane

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Nitrogen (N₂) gas

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirring bar

-

Gas inlet

-

Reflux condenser

-

Rubber septa

-

Oil bath

-

Vacuum line

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirring bar, a gas inlet, a reflux condenser, and a rubber septum. The apparatus is placed under an inert nitrogen atmosphere.

-

Addition of Reactants: Methanesulfonyl chloride (7 ml, 102.5 mmol) is added to the flask. Hexamethyldisilazane (20 ml, 103.1 mmol) is then added dropwise over 10 minutes with stirring at ambient temperature.

-

Reaction Initiation and Reflux: The flask is placed in an oil bath, and the reaction mixture is heated to 363–373 K (90–100 °C) to initiate the reaction. The temperature of the oil bath is then increased to 388–393 K (115–120 °C), and the mixture is refluxed for 2 hours.

-

Work-up and Purification: The reaction mixture is allowed to cool to room temperature. The byproduct, trimethylsilyl chloride (Me₃SiCl), is removed in vacuo. The resulting crude white powder is recrystallized from a dichloromethane/hexane mixture to yield colorless crystals of N-(trimethylsilyl)methanesulfonamide.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of N-(trimethylsilyl)methanesulfonamide.

Caption: Workflow for N-(trimethylsilyl)methanesulfonamide synthesis.

References

An In-depth Technical Guide to the Synthesis of N-trimethylsilyl Methanesulfonamide using Hexamethyldisilazane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-trimethylsilyl methanesulfonamide, a key intermediate in various chemical syntheses. The primary focus is on the established and efficient method utilizing hexamethyldisilazane (HMDS) as the silylating agent. This document furnishes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding and replication of the synthesis.

Introduction

N-trimethylsilyl methanesulfonamide is a valuable reagent and intermediate in organic synthesis, notably in the preparation of polyoxothiazenes and polythionylphosphazenes.[1][2] The introduction of the trimethylsilyl group enhances the solubility and reactivity of the methanesulfonamide moiety, making it a versatile building block. Hexamethyldisilazane (HMDS) is a widely used silylating agent favored for its effectiveness, affordability, and the formation of inert byproducts.[3][4] It serves as a potent donor of the trimethylsilyl (TMS) group to compounds with active hydrogens, such as amides.[3][4]

This guide details the reaction of methanesulfonyl chloride with hexamethyldisilazane, a robust method for the preparation of N-trimethylsilyl methanesulfonamide.

Reaction Scheme and Mechanism

The overall reaction involves the silylation of the nitrogen atom of the sulfonamide group, which is formed in situ from methanesulfonyl chloride and the amine functionality of hexamethyldisilazane.

Overall Reaction:

The reaction proceeds through a nucleophilic attack of the nitrogen atom of hexamethyldisilazane on the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the elimination of a trimethylsilyl group and a chloride ion, and a subsequent silylation of the newly formed sulfonamide.

Experimental Protocol

The following protocol is based on the successful synthesis reported by McWilliams, Gezahegna, and Lough.[1][2]

Materials and Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas inlet for inert atmosphere (e.g., Nitrogen)

-

Reflux condenser

-

Rubber septa

-

Oil bath

-

Vacuum line for removal of volatiles

-

Standard glassware for recrystallization

Reagents:

-

Methanesulfonyl chloride (CH3SO2Cl)

-

Hexamethyldisilazane ([(CH3)3Si]2NH)

-

Dichloromethane (CH2Cl2)

-

Hexane

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stir bar, a gas inlet connected to a nitrogen line, a reflux condenser, and a rubber septum. The system is flushed with nitrogen to ensure an inert atmosphere.

-

Addition of Reactants: Methanesulfonyl chloride (7 ml, 102.5 mmol) is added to the flask. Hexamethyldisilazane (20 ml, 103.1 mmol) is then added dropwise over 10 minutes with continuous stirring at ambient temperature.[1][2]

-

Reaction Conditions: The flask is placed in an oil bath, and the reaction mixture is heated to 363–373 K (90–100 °C) to initiate the reaction. The temperature is then increased to 388–393 K (115–120 °C), and the mixture is refluxed for 2 hours.[1][2]

-

Work-up: After 2 hours, the reaction mixture is allowed to cool to room temperature. The volatile by-product, trimethylsilyl chloride (Me3SiCl), is removed under vacuum.[1][2]

-

Purification: The resulting crude white powder is recrystallized from a mixture of dichloromethane and hexane to yield colorless crystals of N-trimethylsilyl methanesulfonamide.[1][2]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis.

Table 1: Reactant and Product Quantities

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume (ml) | Mass (g) |

| Methanesulfonyl chloride | CH3SO2Cl | 114.55 | 102.5 | 7 | 11.74 |

| Hexamethyldisilazane | C6H19NSi2 | 161.39 | 103.1 | 20 | 16.64 |

| N-trimethylsilyl methanesulfonamide | C4H13NO2SSi | 167.30 | 93.2 (Theor.) | - | 15.6 |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Reaction Temperature | 388–393 K (115–120 °C) |

| Reaction Time | 2 hours |

| Product Yield | 15.6 g (91%) |

| Product Appearance | Colorless crystals |

Visualizations

Diagram 1: Synthesis Workflow

Caption: Experimental workflow for the synthesis of N-trimethylsilyl methanesulfonamide.

Diagram 2: Proposed Reaction Pathway

References

In-Depth Technical Guide: Physical Properties of Methanesulfonamide, N-(trimethylsilyl)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methanesulfonamide, N-(trimethylsilyl)-, an important intermediate in various chemical syntheses. This document outlines its key characteristics, presents quantitative data in a structured format, and details the experimental protocols for its synthesis and characterization.

Core Physical and Chemical Properties

Methanesulfonamide, N-(trimethylsilyl)- is a silylated derivative of methanesulfonamide. The introduction of the trimethylsilyl group alters its physical and chemical properties, making it a versatile reagent.

| Property | Value | Source |

| Chemical Formula | C4H13NO2SSi | [1][2] |

| Molecular Weight | 167.30 g/mol | [1] |

| Accurate Mass | 167.044 | [3] |

| Appearance | White powder, colorless crystals after recrystallization | [1][2] |

| CAS Number | 18208-23-6 |

Crystallographic Data

The compound crystallizes in a monoclinic system. The crystal structure has been determined by X-ray diffraction, providing precise atomic coordinates and bond lengths. In the crystal, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains.[1][2]

| Crystallographic Parameter | Value | Source |

| Crystal System | Monoclinic | [1] |

| a | 8.2827 (4) Å | [1] |

| b | 10.9513 (5) Å | [1] |

| c | 9.6201 (3) Å | [1] |

| β | 92.536 (2)° | [1] |

| Volume | 871.75 (6) ų | [1] |

| Z | 4 | [1] |

| Temperature | 150 K | [1] |

Experimental Protocols

Synthesis of Methanesulfonamide, N-(trimethylsilyl)-

The primary method for synthesizing the title compound involves the reaction of methanesulfonyl chloride with hexamethyldisilazane.[1][2]

Materials:

-

Methanesulfonyl chloride

-

Hexamethyldisilazane (HMDS)

-

Dichloromethane (CH2Cl2)

-

Hexane

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Gas inlet for inert N2 atmosphere

-

Reflux condenser

-

Rubber septa

-

Oil bath

Procedure:

-

Methanesulfonyl chloride (7 ml, 102.5 mmol) is added to a three-necked round-bottom flask equipped with a magnetic stirring bar, gas inlet, and reflux condenser under an inert nitrogen atmosphere.[1]

-

Hexamethyldisilazane (20 ml, 103.1 mmol) is added dropwise to the flask over a period of 10 minutes with stirring at ambient temperature.[1][2]

-

The flask is then placed in an oil bath, and the reaction mixture is heated to 363–373 K to initiate the reaction.[1][2]

-

The temperature of the oil bath is subsequently increased to between 388–393 K, and the mixture is refluxed for 2 hours.[1]

-

After the reflux period, the reaction mixture is allowed to cool to room temperature.[1]

-

The volatile by-product, trimethylsilyl chloride (Me3SiCl), is removed under vacuum.[1]

-

The resulting crude product, a white powder, is then purified by recrystallization from a dichloromethane/hexane mixture, yielding colorless crystals.[1][2] The reported yield is approximately 91%.[1]

Synthesis and Purification Workflow

The following diagram illustrates the key stages in the synthesis and purification of Methanesulfonamide, N-(trimethylsilyl)-.

Caption: Synthesis and purification workflow for Methanesulfonamide, N-(trimethylsilyl)-.

References

In-Depth Technical Guide to Methanesulfonamide, N-(trimethylsilyl)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfonamide, N-(trimethylsilyl)-, with the CAS number 999-96-2, is a silylated derivative of methanesulfonamide. This compound serves as a key intermediate in various chemical syntheses, particularly in the preparation of polymers and other complex organic molecules.[1][2] Its utility in drug development stems from the protective nature of the trimethylsilyl group, which can mask the reactive N-H group of the sulfonamide, allowing for selective reactions at other sites of a molecule.[3][4][5] This guide provides a comprehensive overview of its properties, synthesis, and analytical methodologies.

Chemical and Physical Properties

A summary of the known physical and chemical properties of Methanesulfonamide, N-(trimethylsilyl)- and its parent compound, Methanesulfonamide, are presented below.

Table 1: Physical and Chemical Properties of Methanesulfonamide, N-(trimethylsilyl)-

| Property | Value | Reference |

| CAS Number | 999-96-2 | |

| Molecular Formula | C4H13NO2SSi | [6] |

| Molecular Weight | 167.30 g/mol | [1] |

| Appearance | Colorless crystals | [1][2] |

| Crystal System | Monoclinic | [1] |

| Space Group | P21/c | [1] |

| Unit Cell Dimensions | a = 8.2827(4) Å, b = 10.9513(5) Å, c = 9.6201(3) Å, β = 92.536(2)° | [1] |

| Density (calculated) | 1.278 Mg/m³ | [1] |

Table 2: Physical and Chemical Properties of Methanesulfonamide

| Property | Value | Reference |

| CAS Number | 3144-09-0 | |

| Molecular Formula | CH5NO2S | [7] |

| Molecular Weight | 95.12 g/mol | |

| Melting Point | 85-89 °C | |

| Boiling Point | 208.2 °C at 760 mmHg (estimate) | [7] |

| Solubility | Slightly soluble in DMSO and methanol. Soluble in water, ethanol, acetone, and tetrahydrofuran. Insoluble in toluene. | [7] |

| pKa | 10.87 ± 0.60 |

Synthesis

A detailed experimental protocol for the synthesis of Methanesulfonamide, N-(trimethylsilyl)- has been reported.[1][2] The synthesis involves the reaction of methanesulfonyl chloride with hexamethyldisilazane.

Experimental Protocol: Synthesis of Methanesulfonamide, N-(trimethylsilyl)-[2][3]

Materials:

-

Methanesulfonyl chloride

-

Hexamethyldisilazane (HMDS)

-

Dichloromethane (CH2Cl2)

-

Hexane

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Gas inlet for inert gas (e.g., Nitrogen)

-

Reflux condenser

-

Rubber septa

-

Oil bath

Procedure:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and reflux condenser under an inert nitrogen atmosphere, add methanesulfonyl chloride.

-

Slowly add hexamethyldisilazane dropwise to the stirred solution of methanesulfonyl chloride at ambient temperature.

-

After the addition is complete, place the flask in an oil bath and heat the reaction mixture to 363–373 K (90–100 °C) to initiate the reaction.

-

Increase the oil bath temperature to 388–393 K (115–120 °C) and reflux the reaction mixture for 2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the volatile by-product, trimethylsilyl chloride (Me3SiCl), under vacuum.

-

The resulting crude product is a white powder.

-

Recrystallize the crude product from a mixture of dichloromethane and hexane to obtain colorless crystals of Methanesulfonamide, N-(trimethylsilyl)-.

A schematic of the synthesis is presented below.

References

- 1. N-(Trimethylsilyl)methanesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Trimethylsilyl Chloride in Pharmaceuticals and Biotechnology [aurechem.com]

- 4. ajchem-b.com [ajchem-b.com]

- 5. ajchem-b.com [ajchem-b.com]

- 6. N-(Trimethylsilyl)methanesulfonamide | LGC Standards [lgcstandards.com]

- 7. 3144-09-0(methanesulfonamide) | Kuujia.com [kuujia.com]

An In-depth Technical Guide on the 1H NMR Spectroscopic Data of Methanesulfonamide, N-(trimethylsilyl)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1H NMR spectroscopic data, experimental protocols, and relevant workflows for Methanesulfonamide, N-(trimethylsilyl)-. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical analysis.

1H NMR Spectroscopic Data

Table 1: Estimated 1H NMR Spectroscopic Data for Methanesulfonamide, N-(trimethylsilyl)-

| Protons | Estimated Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ -SO₂ | 2.8 - 3.2 | Singlet | 3H |

| NH | 1.0 - 3.0 (broad) | Singlet | 1H |

| (CH₃ )₃-Si | 0.1 - 0.5 | Singlet | 9H |

Disclaimer: The chemical shifts presented in Table 1 are estimations based on typical ranges for similar functional groups and should be confirmed by experimental data. The proton of the sulfonamide –SO2NH– group typically appears as a singlet in the range of 8.78 and 10.15 ppm; however, silylation is expected to shift this peak upfield.[1] The protons of a trimethylsilyl (TMS) group are known to be highly shielded and typically appear as a sharp singlet near 0 ppm.[2]

Experimental Protocols

This section details the methodologies for the synthesis of Methanesulfonamide, N-(trimethylsilyl)- and the subsequent acquisition of its 1H NMR spectrum.

2.1. Synthesis of Methanesulfonamide, N-(trimethylsilyl)- [3][4]

This synthesis protocol is adapted from the literature describing the reaction of methanesulfonyl chloride with hexamethyldisilazane.[3][4]

Materials:

-

Methanesulfonyl chloride

-

Hexamethyldisilazane (HMDS)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Anhydrous hexane

-

Inert gas (Nitrogen or Argon)

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Gas inlet

-

Rubber septa

-

Oil bath

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stir bar, gas inlet, and reflux condenser is assembled and flushed with an inert gas (e.g., Nitrogen).

-

Methanesulfonyl chloride is added to the flask.

-

Hexamethyldisilazane is added dropwise to the stirring solution at ambient temperature over a period of 10 minutes.

-

The reaction mixture is then heated in an oil bath to a temperature of 363–373 K to initiate the reaction.

-

The temperature of the oil bath is subsequently increased to 388–393 K, and the mixture is refluxed for 2 hours.

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

The volatile by-product, trimethylsilyl chloride (Me₃SiCl), is removed under vacuum.

-

The resulting crude white powder is recrystallized from a mixture of dichloromethane and hexane to yield colorless crystals of N-(trimethylsilyl)methanesulfonamide.

2.2. 1H NMR Sample Preparation and Analysis

Given that N-silylated compounds can be sensitive to moisture, the following protocol is recommended for preparing a sample for 1H NMR analysis.

Materials:

-

N-(trimethylsilyl)methanesulfonamide crystals

-

Deuterated chloroform (CDCl₃), anhydrous

-

NMR tube (5 mm) and cap

-

Internal standard (e.g., Tetramethylsilane - TMS, if not already present in the solvent)

-

Glovebox or an inert atmosphere environment

-

NMR spectrometer

Procedure:

-

In a glovebox or under an inert atmosphere, weigh approximately 5-10 mg of the synthesized N-(trimethylsilyl)methanesulfonamide directly into a clean, dry 5 mm NMR tube.

-

Using a clean, dry pipette, add approximately 0.6 mL of anhydrous deuterated chloroform (CDCl₃) containing an internal standard (e.g., 0.03% TMS) to the NMR tube.

-

Cap the NMR tube securely.

-

Gently agitate the tube to ensure the sample is fully dissolved.

-

Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.

-

Acquire the 1H NMR spectrum according to the instrument's standard operating procedures. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Workflow and Logical Relationships

The following diagrams illustrate the synthesis and analysis workflow for Methanesulfonamide, N-(trimethylsilyl)-.

References

An In-depth Technical Guide to the 13C NMR Spectroscopy of Methanesulfonamide, N-(trimethylsilyl)-

For Researchers, Scientists, and Drug Development Professionals

Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for Methanesulfonamide, N-(trimethylsilyl)-. These predictions are based on the analysis of structurally similar compounds, including methanesulfonamide and various N-silylated molecules. The actual experimental values may vary depending on the solvent and other experimental conditions.

| Carbon Atom | Functional Group | Predicted Chemical Shift (δ, ppm) |

| C1 | CH3-S | 40 - 50 |

| C2, C3, C4 | (CH3)3-Si | 0 - 5 |

Molecular Structure and Synthesis

The structure of Methanesulfonamide, N-(trimethylsilyl)- consists of a central sulfonamide core with a methyl group attached to the sulfur atom and a trimethylsilyl group attached to the nitrogen atom.

Caption: Molecular structure of Methanesulfonamide, N-(trimethylsilyl)-.

The synthesis of this compound is a critical aspect for its characterization. A widely used method involves the reaction of methanesulfonyl chloride with hexamethyldisilazane.[1][2]

Caption: Reaction pathway for the synthesis.

Experimental Protocols

Synthesis of Methanesulfonamide, N-(trimethylsilyl)-

This protocol is adapted from established literature procedures.[1][2]

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and reflux condenser under an inert nitrogen atmosphere, add methanesulfonyl chloride.

-

Slowly add hexamethyldisilazane dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to 363–373 K to initiate the reaction.

-

Increase the temperature to 388–393 K and reflux for 2 hours.

-

Allow the mixture to cool to room temperature.

-

Remove the volatile by-product, trimethylsilyl chloride, under vacuum.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as a dichloromethane/hexane mixture, to yield colorless crystals.[1]

13C NMR Spectroscopy

The following is a general protocol for acquiring a 13C NMR spectrum of Methanesulfonamide, N-(trimethylsilyl)-. The parameters may require optimization based on the specific instrument and sample concentration.

-

Sample Preparation: Dissolve an appropriate amount of the purified compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 10-50 mg in 0.5-0.7 mL of solvent.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 300 MHz or higher for 1H, which corresponds to 75 MHz or higher for 13C).

-

Tune and match the probe for the 13C frequency.

-

Lock the field using the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Employ a standard pulse program for a proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

-

The number of scans (NS) will depend on the sample concentration and desired signal-to-noise ratio. A typical starting point would be 128 or 256 scans, which can be increased as needed.

-

Use a relaxation delay (D1) of 1-2 seconds to allow for adequate relaxation of the carbon nuclei.

-

The acquisition time (AQ) should be set to provide adequate digital resolution.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Reference the spectrum. If using CDCl3, the solvent peak can be set to 77.16 ppm. If an internal standard such as tetramethylsilane (TMS) is used, its signal is set to 0 ppm.

-

Perform baseline correction.

-

Integrate the peaks if quantitative analysis is desired, although this requires specific experimental conditions (e.g., inverse-gated decoupling) for accuracy in 13C NMR.

-

Caption: A typical workflow for 13C NMR analysis.

References

An In-depth Technical Guide to the Infrared Spectrum of Methanesulfonamide, N-(trimethylsilyl)-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the infrared (IR) spectrum of Methanesulfonamide, N-(trimethylsilyl)-. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a predictive summary of its characteristic IR absorption bands. This analysis is based on the known vibrational frequencies of its constituent functional groups: the methanesulfonyl moiety and the N-trimethylsilyl group, derived from analogous compounds and established spectroscopic data. This guide also furnishes a comprehensive experimental protocol for the synthesis of N-(trimethylsilyl)methanesulfonamide and a standard procedure for acquiring its IR spectrum, intended to aid researchers in its preparation and characterization.

Predicted Infrared Spectral Data

While a definitive experimental IR spectrum for N-(trimethylsilyl)methanesulfonamide is not available in the current literature, its vibrational characteristics can be predicted by examining its functional groups. The molecule is comprised of a methanesulfonyl group (CH₃SO₂) and an N-trimethylsilyl group (-NHSi(CH₃)₃). The expected absorption frequencies are summarized in Table 1.

Table 1: Predicted Characteristic Infrared Absorption Bands for N-(trimethylsilyl)methanesulfonamide

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |

| ~3300 - 3400 | N-H stretching | Sulfonamide (N-H) | Medium |

| ~2960 - 2850 | C-H stretching (asymmetric and symmetric) | Methyl (CH₃) | Medium to Weak |

| ~1470 - 1400 | C-H bending (asymmetric) | Methyl (CH₃) | Medium |

| ~1345 - 1315 | SO₂ stretching (asymmetric) | Sulfonyl (SO₂) | Strong |

| ~1260 - 1240 | Si-CH₃ symmetric bending (umbrella mode) | Trimethylsilyl (Si(CH₃)₃) | Strong |

| ~1185 - 1145 | SO₂ stretching (symmetric) | Sulfonyl (SO₂) | Strong |

| ~960 - 900 | S-N stretching | Sulfonamide (S-N) | Medium |

| ~950 - 830 | Si-N stretching | Silylamine (Si-N) | Strong |

| ~850 and ~760 | Si-C stretching / CH₃ rocking | Trimethylsilyl (Si(CH₃)₃) | Strong |

| ~780 - 700 | C-S stretching | Methanesulfonyl (C-S) | Medium to Weak |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions, such as hydrogen bonding.

Key Features of the Predicted Spectrum:

-

Sulfonyl Group (SO₂): Two strong and distinct bands are anticipated for the asymmetric and symmetric stretching vibrations of the SO₂ group, typically found in the regions of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹ respectively[1].

-

N-H Group: A medium-intensity band corresponding to the N-H stretching vibration is expected in the range of 3300–3500 cm⁻¹[2][3]. The presence of hydrogen bonding in the solid state, as indicated by crystallographic studies, may lead to a broadening and shifting of this peak to a lower frequency.

-

Trimethylsilyl Group (TMS): This group is characterized by several strong absorptions. A prominent band around 1250 cm⁻¹ is due to the symmetric C-H deformation of the Si-CH₃ groups. Strong bands associated with Si-C stretching and CH₃ rocking are also expected in the 850-750 cm⁻¹ region. The Si-N stretching vibration typically appears as a strong band in the 950-830 cm⁻¹ range[4][5].

-

S-N and C-S Groups: The S-N stretching vibration for sulfonamides is generally observed between 924 and 906 cm⁻¹[1]. The C-S stretching vibration is expected to produce a medium to weak band in the 800–600 cm⁻¹ region[6].

Experimental Protocols

Synthesis of N-(trimethylsilyl)methanesulfonamide

The following protocol is adapted from the crystallographic study by McWilliams et al.

Materials and Equipment:

-

Methanesulfonyl chloride

-

Hexamethyldisilazane (HMDS)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas inlet for inert gas (e.g., Nitrogen)

-

Reflux condenser

-

Rubber septa

-

Oil bath

-

Vacuum line

Procedure:

-

Set up a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a reflux condenser, and a rubber septum under an inert nitrogen atmosphere.

-

To the flask, add methanesulfonyl chloride (1.0 equivalent).

-

Slowly add hexamethyldisilazane (approximately 1.0 equivalent) dropwise over 10 minutes with stirring at ambient temperature.

-

Place the flask in an oil bath and heat the reaction mixture to 90-100 °C to initiate the reaction.

-

Increase the oil bath temperature to 115-120 °C and reflux the reaction mixture for 2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the volatile by-product, trimethylsilyl chloride (Me₃SiCl), under vacuum.

-

The resulting crude white powder can be recrystallized from a dichloromethane/hexane mixture to yield colorless crystals of N-(trimethylsilyl)methanesulfonamide.

Acquisition of the Infrared Spectrum

As N-(trimethylsilyl)methanesulfonamide is a solid at room temperature, its IR spectrum can be obtained using standard solid-state sampling techniques.

Method 1: Attenuated Total Reflectance (ATR)

ATR is a common and convenient method for acquiring IR spectra of solid samples.

Equipment:

-

Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the crystalline N-(trimethylsilyl)methanesulfonamide sample onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample. Typically, 32 or 64 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Clean the ATR crystal thoroughly after the measurement.

Method 2: KBr Pellet

This is a traditional method for obtaining high-quality IR spectra of solid samples.

Equipment:

-

FTIR spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

-

Infrared-grade potassium bromide (KBr), thoroughly dried.

Procedure:

-

Place a small amount of the N-(trimethylsilyl)methanesulfonamide sample (approximately 1-2 mg) in an agate mortar.

-

Add approximately 100-200 mg of dry KBr powder.

-

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powdered mixture into the pellet-forming die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum.

Logical and Experimental Workflows

The following diagrams illustrate the logical relationship between the functional groups and their predicted IR absorptions, as well as a typical experimental workflow for the characterization of the synthesized compound.

Caption: Functional group contributions to the predicted IR spectrum.

Caption: Synthesis and subsequent IR analysis workflow.

References

- 1. znaturforsch.com [znaturforsch.com]

- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. IR Spectroscopic Study of Silicon Nitride Films Grown at a Low Substrate Temperature Using Very High Frequency Plasma-Enhanced Chemical Vapor Deposition [scirp.org]

- 5. gelest.com [gelest.com]

- 6. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of N-(trimethylsilyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation pattern of Methanesulfonamide, N-(trimethylsilyl)-. The information presented herein is synthesized from established principles of mass spectrometry for trimethylsilyl (TMS) derivatives and sulfonamides, offering a predictive yet robust framework for researchers in the absence of a publicly available standard spectrum. This guide is intended to aid in the identification and structural elucidation of this compound in complex matrices.

Predicted Electron Ionization Mass Spectrum

The electron ionization (EI) mass spectrum of N-(trimethylsilyl)methanesulfonamide is predicted to be characterized by several key fragment ions. The relative abundances are estimations based on the known stability of analogous fragments.

| m/z | Proposed Fragment Ion | Formula | Predicted Relative Abundance |

| 167 | [M]•+ | [C4H13NO2SSi]•+ | Low |

| 152 | [M - CH3]•+ | [C3H10NO2SSi]•+ | High |

| 94 | [CH3SO2NH2]•+ | [CH5NO2S]•+ | Medium |

| 79 | [CH3SO2]+ | [CH3O2S]+ | Medium |

| 73 | [Si(CH3)3]+ | [C3H9Si]+ | High (Often Base Peak) |

| 64 | [SO2]•+ | [O2S]•+ | Low |

Proposed Fragmentation Pathway

Upon electron ionization, N-(trimethylsilyl)methanesulfonamide is expected to undergo a series of characteristic fragmentation reactions. The primary cleavage events are anticipated to occur at the labile N-Si bond and around the sulfonyl group.

A key fragmentation route involves the cleavage of a methyl group from the trimethylsilyl moiety, leading to the formation of a stable ion at m/z 152 ([M - CH3]•+). This is a very common fragmentation pattern for TMS-derivatized compounds. Another prominent pathway is the cleavage of the N-Si bond, resulting in the characteristic trimethylsilyl cation at m/z 73 ([Si(CH3)3]+), which is often the base peak in the spectra of silylated compounds.

Further fragmentation of the sulfonamide portion of the molecule is also expected. Cleavage of the S-N bond can produce the methanesulfonamide radical cation at m/z 94. Subsequent loss of the amino group would yield the methanesulfonyl cation at m/z 79. A minor fragmentation pathway could involve the elimination of sulfur dioxide, a known fragmentation for some sulfonamides, which would result in a fragment at m/z 64.[1][2][3]

References

- 1. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unveiling the Solid-State Architecture of N-(trimethylsilyl)methanesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Methanesulfonamide, N-(trimethylsilyl)-, a key intermediate in the synthesis of various sulfur-nitrogen containing polymers.[1] This document outlines the precise three-dimensional arrangement of atoms in the solid state, supported by comprehensive crystallographic data and detailed experimental protocols. The information presented herein is crucial for understanding the molecule's reactivity, stability, and potential intermolecular interactions, which are fundamental aspects in computational modeling, reaction mechanism studies, and the rational design of new materials and pharmaceuticals.

Crystallographic Data Summary

The crystal structure of Methanesulfonamide, N-(trimethylsilyl)- (C₄H₁₃NO₂SSi) was determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group P2₁/c.[1] Key crystallographic data and refinement parameters are summarized in the tables below for facile reference and comparison.

| Crystal Data | |

| Chemical Formula | C₄H₁₃NO₂SSi |

| Formula Weight | 167.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.2827 (4) Å |

| b | 10.9513 (5) Å |

| c | 9.6201 (3) Å |

| α | 90° |

| β | 92.536 (2)° |

| γ | 90° |

| Volume | 871.75 (6) ų |

| Z | 4 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 150 K |

| Measured Reflections | 6920 |

| Independent Reflections | 4894 |

| Reflections with I > 2σ(I) | 4195 |

| R_int | 0.030 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.039 |

| wR(F²) | 0.094 |

| Goodness-of-fit (S) | 1.05 |

| Parameters | 170 |

| Restraints | 2 |

| Δρ_max | 0.41 e Å⁻³ |

| Δρ_min | -0.49 e Å⁻³ |

Table 1: Summary of Crystal Data and Refinement Parameters for N-(trimethylsilyl)methanesulfonamide.[1]

The asymmetric unit of the title compound contains two independent molecules.[1] In the crystal, molecules are linked via intermolecular N—H···O hydrogen bonds, forming one-dimensional chains along the[1] direction.[1][2] The S—N bond distances are intermediate between typical single and double bonds, suggesting some degree of π-bonding.[1] The S—N—Si bond angles are notably large, deviating from ideal tetrahedral or trigonal planar geometries.[1]

Experimental Protocols

The determination of the crystal structure of Methanesulfonamide, N-(trimethylsilyl)- involved two key stages: synthesis and crystallization, followed by single-crystal X-ray diffraction analysis.

Synthesis and Crystallization

The synthesis of N-(trimethylsilyl)methanesulfonamide was achieved through the reaction of methanesulfonyl chloride with hexamethyldisilazane.[1]

Materials:

-

Methanesulfonyl chloride

-

Hexamethyldisilazane

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Nitrogen gas (inert atmosphere)

Procedure:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and reflux condenser under an inert nitrogen atmosphere, add methanesulfonyl chloride.[1]

-

Add hexamethyldisilazane dropwise to the stirring solution at ambient temperature over a period of 10 minutes.[1]

-

Heat the reaction mixture to 363–373 K in an oil bath to initiate the reaction.[1]

-

Increase the temperature to 388–393 K and reflux the mixture for 2 hours.[1]

-

Allow the reaction mixture to cool to room temperature.

-

Remove the by-product, trimethylsilyl chloride (Me₃SiCl), under vacuum.[1]

-

The resulting crude white powder is then recrystallized from a dichloromethane/hexane mixture to yield colorless crystals suitable for X-ray diffraction.[1]

Single-Crystal X-ray Diffraction

The determination of the three-dimensional atomic structure from a single crystal is a standard and powerful analytical technique.[3] The general workflow involves mounting a suitable crystal, collecting diffraction data, solving the phase problem, and refining the structural model.[4][5]

Instrumentation:

-

A single-crystal X-ray diffractometer, such as a Nonius KappaCCD, equipped with a Mo Kα radiation source and a cryosystem for low-temperature data collection.[1][3]

Procedure:

-

Crystal Mounting: A suitable single crystal of Methanesulfonamide, N-(trimethylsilyl)- (approximately 0.32 × 0.25 × 0.24 mm) is selected and mounted on the diffractometer.[1]

-

Data Collection: The crystal is cooled to 150 K to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.[1] The diffraction pattern, consisting of thousands of reflections, is recorded by a detector.[1][6]

-

Data Reduction: The collected raw data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.[1] An absorption correction is applied.[1]

-

Structure Solution: The phase problem is solved using direct methods to obtain an initial electron density map.[1][6] This provides a preliminary model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F².[1] This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions.[2]

-

Validation and Deposition: The final refined structure is validated for geometric sensibility and deposited in a crystallographic database such as the Cambridge Structural Database (CSD) for public access.[7]

This comprehensive guide provides the foundational crystallographic and procedural information for Methanesulfonamide, N-(trimethylsilyl)-, serving as a valuable resource for researchers in synthetic chemistry, materials science, and drug development. The detailed data and protocols enable the replication of experimental results and facilitate further investigation into the chemical and physical properties of this compound.

References

- 1. N-(Trimethylsilyl)methanesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. researchgate.net [researchgate.net]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-depth Technical Guide to the Stability and Storage of N-Silylated Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-silylated sulfonamides are valuable intermediates and compounds in organic synthesis and medicinal chemistry. The strategic introduction of a silyl group can modulate the physicochemical properties of the parent sulfonamide, influencing its solubility, reactivity, and pharmacokinetic profile. However, the inherent reactivity of the silicon-nitrogen (Si-N) bond presents unique challenges regarding the stability and storage of these compounds. This guide provides a comprehensive overview of the factors influencing the stability of N-silylated sulfonamides, recommended storage conditions, and detailed methodologies for their stability assessment.

The primary degradation pathway for N-silylated sulfonamides is the hydrolytic cleavage of the Si-N bond, yielding the corresponding sulfonamide and a silanol, which can further condense to form siloxanes. This susceptibility to moisture necessitates careful handling and storage to ensure the integrity and purity of these compounds. Other factors that can influence stability include temperature, light, and pH.

Factors Affecting the Stability of N-Silylated Sulfonamides

The stability of an N-silylated sulfonamide is a critical parameter that can impact its shelf-life, biological activity, and performance in synthetic applications. The primary factors influencing their stability are moisture, temperature, pH, and light.

Hydrolytic Stability

The Si-N bond in N-silylated sulfonamides is susceptible to hydrolysis. The rate of this cleavage is influenced by several factors:

-

Steric Hindrance: Bulky substituents on the silicon atom (e.g., tert-butyl, triisopropyl) can sterically hinder the approach of water molecules, thereby increasing the hydrolytic stability of the Si-N bond compared to less hindered groups like trimethylsilyl (TMS).

-

Electronic Effects: The electronic nature of the substituents on both the silicon and the sulfonamide moiety can influence the electrophilicity of the silicon atom and the nucleophilicity of the nitrogen atom, affecting the rate of hydrolysis.

-

pH: The hydrolysis of the Si-N bond can be catalyzed by both acids and bases. Under acidic conditions, protonation of the nitrogen atom can facilitate nucleophilic attack by water. In basic media, hydroxide ions can directly attack the silicon atom. Therefore, maintaining a neutral pH is generally advisable for enhanced stability in solution.

Thermal Stability

While specific data for N-silylated sulfonamides is limited, sulfonamides, in general, are considered to be relatively stable at ambient temperatures. However, elevated temperatures can accelerate degradation processes, including potential hydrolysis if moisture is present, and may lead to other decomposition pathways. Thermal stress testing is crucial to determine the intrinsic thermal stability of a specific N-silylated sulfonamide.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical degradation reactions. While the sulfonamide moiety itself can be susceptible to photodegradation, the presence of the N-silyl group may alter the photolytic profile of the molecule. Photostability studies are essential to determine if the compound is light-sensitive and if special packaging and handling are required.

Recommended Storage Conditions

To ensure the long-term integrity of N-silylated sulfonamides, the following storage conditions are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool, dark place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended. | Minimizes thermal degradation and slows down potential hydrolytic reactions. |

| Humidity | Store in a dry environment, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon). | N-silylated sulfonamides are highly sensitive to moisture, which can lead to hydrolysis of the Si-N bond. |

| Light | Protect from light by using amber-colored vials or by storing in the dark. | Prevents potential photodegradation. |

| Container | Use well-sealed, airtight containers made of inert materials (e.g., glass). | Prevents exposure to atmospheric moisture and contaminants. |

Experimental Protocols for Stability Assessment

A thorough stability assessment of N-silylated sulfonamides involves forced degradation studies and long-term stability testing under controlled conditions.

Forced Degradation Studies

Forced degradation studies, or stress testing, are performed to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule. These studies are typically conducted under more aggressive conditions than those used for accelerated stability testing.

Objective: To generate degradation products for analytical method development and to understand the degradation pathways under various stress conditions. A target degradation of 5-20% is generally considered optimal for these studies.

General Procedure:

-

Prepare solutions of the N-silylated sulfonamide in appropriate anhydrous solvents.

-

Subject the solutions to the stress conditions outlined in the table below.

-

At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC, UPLC).

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | Dissolve the compound in an anhydrous aprotic solvent. Add a controlled amount of a solution of HCl in an anhydrous solvent (e.g., 0.1 M HCl in isopropanol). Incubate at a controlled temperature (e.g., 50 °C) for a specified duration. |

| Base Hydrolysis | Dissolve the compound in an anhydrous aprotic solvent. Add a controlled amount of a solution of NaOH in an anhydrous solvent (e.g., 0.1 M NaOH in ethanol). Incubate at a controlled temperature (e.g., 50 °C) for a specified duration. |

| Oxidative Degradation | Dissolve the compound in an anhydrous aprotic solvent. Add a solution of hydrogen peroxide (e.g., 3% H2O2 in a compatible solvent). Incubate at room temperature or slightly elevated temperature for a specified duration. |

| Thermal Degradation (Solid State) | Place the solid compound in a controlled temperature and humidity chamber (e.g., 70 °C / 75% RH) for a specified duration. |

| Thermal Degradation (Solution) | Reflux a solution of the compound in an appropriate anhydrous solvent for a specified duration. |

| Photostability | Expose a solution of the compound to a controlled light source (e.g., xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. |

Long-Term Stability Testing (ICH Q1A)

Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life of the compound.

Protocol:

-

Store at least three batches of the N-silylated sulfonamide in the proposed container-closure system under the long-term storage conditions (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH or 5 °C ± 3 °C).

-

Test the samples for purity, potency, and physical characteristics at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Analyze the data to determine the rate of change of the quality attributes and to establish the shelf life.

Analytical Methodology for Stability Monitoring

A validated stability-indicating analytical method is crucial for the accurate assessment of the stability of N-silylated sulfonamides.

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC):

-

Principle: This is the most common technique for stability testing. It separates the parent compound from its degradation products based on their differential partitioning between a stationary phase and a mobile phase.

-

Column: A C18 or other suitable reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is often employed. The use of anhydrous mobile phases may be necessary to prevent on-column hydrolysis.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb is common. Mass spectrometry (MS) detection can be used for identification and characterization of degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: NMR can be used to monitor the disappearance of the N-silylated sulfonamide signal and the appearance of the sulfonamide and silanol/siloxane signals.

-

Application: Particularly useful for mechanistic studies and for identifying the structure of degradation products. In-situ NMR can be used to monitor the degradation reaction in real-time.

Mass Spectrometry (MS):

-

Principle: MS is a powerful tool for the identification and structural elucidation of degradation products.

-

Application: When coupled with a chromatographic separation technique (e.g., LC-MS), it can provide molecular weight information and fragmentation patterns of the impurities.

Degradation Pathways and Logical Relationships

The primary degradation pathway for N-silylated sulfonamides is hydrolysis. The following diagrams illustrate the general degradation pathway and the logical workflow for stability assessment.

Conclusion

The stability of N-silylated sulfonamides is a critical consideration for their successful application in research and development. Their primary liability is the hydrolytic cleavage of the Si-N bond, which is exacerbated by moisture, non-neutral pH, and elevated temperatures. Proper storage in a cool, dry, and dark environment, preferably under an inert atmosphere, is paramount to maintaining their integrity. A comprehensive stability testing program, including forced degradation studies and long-term stability evaluation using validated analytical methods, is essential to understand the degradation profile and to establish appropriate storage conditions and shelf life for these valuable compounds. By adhering to the principles and methodologies outlined in this guide, researchers and drug development professionals can ensure the quality and reliability of N-silylated sulfonamides in their scientific endeavors.

The Reactive Nature of the N-Si Bond in N-(trimethylsilyl)sulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-Si bond in N-(trimethylsilyl)sulfonamides represents a key functional group in modern organic synthesis, offering a versatile platform for the construction of complex nitrogen-containing molecules. Its inherent reactivity, characterized by a polarized covalent bond, allows for facile cleavage under specific conditions, making it a valuable tool for the introduction of sulfonyl groups and as a protecting group strategy. This technical guide provides an in-depth analysis of the reactivity of the N-Si bond in N-(trimethylsilyl)sulfonamides, supported by quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in their synthetic endeavors.

Understanding the N-Si Bond: A Blend of Covalent and Labile Character

The nature of the nitrogen-silicon bond in N-(trimethylsilyl)sulfonamides is a critical determinant of its reactivity. While it is a covalent bond, it exhibits significant polarity due to the difference in electronegativity between nitrogen and silicon. This polarization renders the silicon atom electrophilic and the nitrogen atom nucleophilic, predisposing the bond to cleavage by a variety of reagents.

Computational studies on related sulfonamide-substituted silatranes reveal that the N-Si bond length typically ranges from 1.96 to 2.17 Å, which is proximate to the sum of the covalent radii of nitrogen and silicon (1.82 Å), indicating a predominantly covalent character. However, these studies also suggest that the bond can lengthen and adopt a more non-covalent, dative character, particularly in the gas phase or in non-polar solvents. This flexibility in bond character contributes to its lability.

Reactivity with Electrophiles: A Gateway to Sulfonamide Synthesis

The most prominent application of the N-Si bond's reactivity is in the synthesis of sulfonamides through reactions with electrophilic reagents. The silylated nitrogen acts as a masked primary or secondary sulfonamide, with the trimethylsilyl group serving as a readily cleavable protecting group.

Reaction with Sulfonyl Halides

The reaction of N-(trimethylsilyl)sulfonamides with sulfonyl halides is a cornerstone of sulfonamide synthesis. Sulfonyl chlorides are significantly more reactive than sulfonyl fluorides in this transformation. A competition experiment demonstrated that when an N-silylamine is treated with an equimolar mixture of a sulfonyl chloride and a sulfonyl fluoride, the reaction proceeds exclusively with the sulfonyl chloride.[1] This highlights the importance of the leaving group's ability in the electrophile.

Table 1: Qualitative Reactivity of Sulfonyl Halides with N-Silylamines [1]

| Electrophile | Relative Reactivity |

| Sulfonyl Chloride | High |

| Sulfonyl Fluoride | Low |

The reaction is believed to proceed through an addition-elimination mechanism, as illustrated below.

Caption: Proposed addition-elimination mechanism for the reaction of an N-(trimethylsilyl)sulfonamide with a sulfonyl chloride.

Reactivity with Other Electrophiles

The reactivity of the N-Si bond extends beyond sulfonyl halides to a range of other electrophilic partners. This allows for the synthesis of a diverse array of N-substituted sulfonamides. While comprehensive kinetic data is scarce, the relative yields of products from different reactions provide a qualitative understanding of the reactivity.

Table 2: Illustrative Reactions of N-Silylated Nitrogen Compounds with Various Electrophiles

| N-Silylated Substrate | Electrophile | Product | Yield (%) |

| N-(Trimethylsilyl)morpholine | p-Toluenesulfonyl chloride | N-(p-Toluenesulfonyl)morpholine | Quantitative[1] |

| N,N-Bis(trimethylsilyl)aniline | Benzoyl chloride | N-Benzoylaniline | High |

| N-Silyl Enamine | Acyl azide | Cyclic N-acyl amidine | Good |

Experimental Protocols

General Procedure for the Synthesis of Sulfonamides from N-Silylamines and Sulfonyl Chlorides[1]

Materials:

-

N-silylamine (e.g., N-(trimethylsilyl)morpholine) (1.0 mmol)

-

Sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.0 mmol)

-

Acetonitrile (15 mL)

Procedure:

-

Dissolve the sulfonyl chloride in acetonitrile in a round-bottom flask equipped with a reflux condenser.

-

Slowly add the N-silylamine to the solution.

-

Reflux the reaction mixture for 1 hour.

-

Remove the solvent and the trimethylsilyl chloride byproduct via rotary evaporation.

-

If necessary, purify the resulting sulfonamide by silica gel chromatography using a hexane:ethyl acetate eluent system.

Caption: A typical experimental workflow for the synthesis of sulfonamides from N-silylamines and sulfonyl chlorides.

The N-Si Bond in Drug Development

The predictable reactivity of the N-Si bond in N-(trimethylsilyl)sulfonamides makes it a valuable tool in drug discovery and development. The ability to introduce the sulfonamide moiety, a common pharmacophore, late in a synthetic sequence is particularly advantageous. This strategy allows for the rapid diversification of lead compounds and the exploration of structure-activity relationships. Furthermore, the mild reaction conditions often associated with the cleavage of the N-Si bond are compatible with complex and sensitive molecular architectures frequently encountered in pharmaceutical chemistry.

Conclusion

The N-Si bond in N-(trimethylsilyl)sulfonamides is a reactive and synthetically useful functional group. Its polarized nature allows for facile cleavage by a range of electrophiles, providing a reliable method for the synthesis of sulfonamides. While quantitative data on the bond's energetic properties are still emerging, the wealth of qualitative and semi-quantitative reactivity data, coupled with established experimental protocols, provides a strong foundation for its application in organic synthesis. For researchers in drug development, the strategic use of the N-Si bond's reactivity offers a powerful approach to the efficient synthesis and derivatization of sulfonamide-containing drug candidates. Further computational and kinetic studies will undoubtedly continue to refine our understanding of this versatile functional group and expand its utility in the years to come.

References

An In-depth Technical Guide to the Electronic Properties of N-silylated Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of N-silylated sulfonamides, a class of compounds with significant potential in medicinal chemistry and organic synthesis. By exploring their synthesis, spectroscopic characterization, and computational analysis, this document aims to furnish researchers with the foundational knowledge required to harness the unique characteristics of these molecules in drug design and development.

Introduction: The Significance of N-Silylation on Sulfonamide Chemistry

Sulfonamides are a cornerstone of medicinal chemistry, renowned for their antibacterial properties and their role as carbonic anhydrase inhibitors. The introduction of a silyl group onto the sulfonamide nitrogen atom (N-silylation) profoundly alters the molecule's electronic landscape, thereby influencing its reactivity, stability, and biological activity. The silyl group, typically a trimethylsilyl (TMS) moiety, acts as a versatile protecting group and can modulate the parent sulfonamide's physicochemical properties. This guide delves into the nuanced electronic effects of N-silylation, providing a framework for the rational design of novel therapeutic agents.

Synthesis of N-Silylated Sulfonamides

The most common and efficient method for the preparation of N-silylated sulfonamides is the reaction of a primary or secondary sulfonamide with a silylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base. A more direct approach involves the reaction of an N-silylamine with a sulfonyl chloride.[1] This reaction is typically carried out in an aprotic solvent like acetonitrile and proceeds via a proposed addition-elimination mechanism.[1]

General Experimental Protocol for the Synthesis of Sulfonamides from N-Silylamines

The following protocol is a generalized procedure based on established literature.[1]

Materials:

-

N-silylamine (1.0 mmol)

-

Sulfonyl chloride (1.0 mmol)

-

Acetonitrile (15 mL)

-

Hexane

-

Ethyl acetate

-

Silica gel

Procedure:

-

Dissolve the sulfonyl chloride (1.0 mmol) in acetonitrile (15 mL).

-

Slowly add the N-silylamine (1.0 mmol) to the solution.

-

Reflux the reaction mixture for 1 hour.

-

Concentrate the mixture using a rotary evaporator.

-

If necessary, purify the product by silica gel chromatography using a hexane:ethyl acetate eluent system.

This methodology has been successfully applied to synthesize a variety of aliphatic, aromatic, tertiary, secondary, and primary sulfonamides.[1]

Electronic Properties and Tautomerism

The introduction of a silyl group onto the sulfonamide nitrogen has significant electronic consequences. The silicon atom's ability to stabilize adjacent negative charge and the nature of the Si-N bond are key determinants of the molecule's overall electronic structure.

Inductive and Resonance Effects

The trimethylsilyl group is generally considered to be electron-donating through an inductive effect. This can increase the electron density on the nitrogen atom, potentially influencing its basicity and nucleophilicity. However, the possibility of pπ-dπ back-bonding between the nitrogen lone pair and the empty d-orbitals of silicon can also play a role, affecting the planarity and rotational barriers around the S-N bond.

N-Silyl vs. O-Silyl Tautomerism

A crucial aspect of the electronic structure of N-silylated sulfonamides is the potential for tautomerism, where the silyl group can migrate from the nitrogen to one of the sulfonyl oxygens, forming an O-silyl tautomer (a sulfonimidate). Studies utilizing

29Spectroscopic and Computational Characterization

A combination of spectroscopic techniques and quantum chemical calculations provides a detailed picture of the electronic properties of N-silylated sulfonamides.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

H,1132929 -

Infrared (IR) Spectroscopy: The stretching frequencies of the S=O bonds in the sulfonyl group are sensitive to the electronic effects of the N-substituents. N-silylation can cause a shift in these frequencies compared to the parent sulfonamide.

Quantum Chemical Calculations

Density Functional Theory (DFT) calculations have been employed to investigate the geometric and electronic structures of N-silylated sulfonamides. These studies provide valuable quantitative data on bond lengths, bond angles, and the distribution of electron density within the molecule.

Table 1: Calculated N-Si Bond Lengths in Sulfonamide-Substituted Silatranes

| Compound | Calculation Condition | N-Si Bond Length (Å) | Bond Nature |

| N-[2-chloro-2-(silatranyl)ethyl]-4-nitro-benzenesulfonamide | In gas | ~2.35 | Non-covalent |

| N-[2-chloro-2-(silatranyl)ethyl]-4-nitro-benzenesulfonamide | In polar medium | ~2.19 | Covalent |

| N-chloro-N-[2-chloro-1-(silatran-1-yl-methyl)ethyl]benzenesulfonamide | Crystal | 2.08 - 2.14 | Covalent |

Data sourced from quantum chemical calculations on sulfonamide-substituted silatranes, which provide insights into the nature of the N-Si bond in related systems.[1]

Applications in Drug Development: N-Silylated Sulfonamides as Prodrugs

A promising application of N-silylated sulfonamides is their use as prodrugs. The silyl group can be designed to be labile under physiological conditions, undergoing hydrolysis to release the parent, biologically active sulfonamide. This strategy can be employed to improve the pharmacokinetic properties of a drug, such as its solubility, stability, and membrane permeability.

Mechanism of Action: Prodrug Activation

N-silylated sulfonamides can act as prodrugs for carbonic anhydrase inhibitors. For instance, an N-substituted sulfonamide can be metabolically converted to the active inhibitor, acetazolamide. This approach allows for topical administration and localized activity, potentially reducing systemic side effects.[2]

References

An In-depth Technical Guide to Methanesulfonamide, N-(trimethylsilyl)-: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfonamide, N-(trimethylsilyl)- (TMS-methanesulfonamide) is a silylated sulfonamide that has garnered interest primarily as a versatile synthetic intermediate. Its discovery, or more accurately, its first reported synthesis, was described by A. K. Roy in 1993. The initial impetus for its creation was its utility as a key precursor in the synthesis of inorganic polymers, specifically polyoxothiazenes and polythionylphosphazenes.[1][2] While the broader class of sulfonamides is renowned for a wide array of biological activities, from antibacterial to anticancer agents, Methanesulfonamide, N-(trimethylsilyl)- is principally recognized for its role in synthetic chemistry rather than for direct pharmacological applications. This guide provides a comprehensive overview of its initial synthesis, key experimental data, and its established synthetic utilities.

First Synthesis and Discovery

The first documented synthesis of Methanesulfonamide, N-(trimethylsilyl)- was achieved through the reaction of methanesulfonyl chloride with hexamethyldisilazane.[1][2] This reaction provides a direct and efficient route to the N-silylated sulfonamide. The primary motivation for this synthesis was to create a stable and reactive monomer for subsequent polymerization reactions, highlighting its designed discovery for materials science applications.[1][2]

Experimental Protocols

The following section details the experimental methodology for the first synthesis of Methanesulfonamide, N-(trimethylsilyl)-.

Synthesis of Methanesulfonamide, N-(trimethylsilyl)-

This protocol is based on the method described by McWilliams, Gezahegna, and Lough (2011), which is a replication of the original synthesis by Roy (1993).[1][2]

Materials and Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirring bar

-

Gas inlet

-

Reflux condenser

-

Rubber septa

-

Inert nitrogen (N₂) atmosphere

-

Oil bath

-

Vacuum pump

-

Methanesulfonyl chloride

-

Hexamethyldisilazane

-

Dichloromethane (CH₂Cl₂)

-

Hexane

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirring bar, gas inlet, reflux condenser, and rubber septa is flushed with an inert nitrogen atmosphere.

-

Methanesulfonyl chloride (7 ml, 102.5 mmol) is added to the flask.[1]

-

Hexamethyldisilazane (20 ml, 103.1 mmol) is added dropwise over 10 minutes with continuous stirring at ambient temperature.[1]

-

The flask is then placed in an oil bath, and the reaction mixture is heated to 363–373 K to initiate the reaction.[1]

-

The temperature of the oil bath is subsequently increased to between 388–393 K, and the reaction mixture is refluxed at this temperature for 2 hours.[1]

-

After the reflux period, the reaction mixture is allowed to cool to room temperature.

-

The reaction by-product, trimethylsilyl chloride (Me₃SiCl), is removed in vacuo.[1]

-

The resulting crude white powder is recrystallized from a dichloromethane/hexane mixture to yield colorless crystals of Methanesulfonamide, N-(trimethylsilyl)-.[1]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and characterization of Methanesulfonamide, N-(trimethylsilyl)-.

Table 1: Reagents and Reaction Conditions for Synthesis

| Reagent/Parameter | Value |

| Methanesulfonyl chloride | 7 ml (102.5 mmol) |

| Hexamethyldisilazane | 20 ml (103.1 mmol) |

| Initial Reaction Temperature | 363–373 K |

| Reflux Temperature | 388–393 K |

| Reflux Time | 2 hours |

| Yield | 15.6 g (91%) |

Data sourced from McWilliams et al. (2011).[1]

Table 2: Crystallographic Data for Methanesulfonamide, N-(trimethylsilyl)-

| Parameter | Value |

| Chemical Formula | C₄H₁₃NO₂SSi |

| Molecular Weight | 167.30 g/mol |

| Crystal System | Monoclinic |

| a | 8.2827 (4) Å |

| b | 10.9513 (5) Å |

| c | 9.6201 (3) Å |

| β | 92.536 (2)° |

| Volume | 871.75 (6) ų |

| Z | 4 |

| Temperature | 150 K |

Data sourced from McWilliams et al. (2011).[1]

Visualizations of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the synthesis of Methanesulfonamide, N-(trimethylsilyl)- and its subsequent application.

Caption: Synthetic workflow for Methanesulfonamide, N-(trimethylsilyl)-.

Caption: Role as a key intermediate in polymer synthesis.

Synthetic Applications

As previously mentioned, the primary utility of Methanesulfonamide, N-(trimethylsilyl)- is as a monomer in the synthesis of specialized inorganic polymers.

Precursor to Polyoxothiazenes and Polythionylphosphazenes

Methanesulfonamide, N-(trimethylsilyl)- serves as a crucial building block for polyoxothiazenes and polythionylphosphazenes.[1][2] The presence of the reactive N-(trimethylsilyl) group facilitates polymerization reactions, allowing for the formation of the sulfur-nitrogen backbone characteristic of these polymers. These materials are of interest in the field of materials science due to their unique chemical and physical properties.

Conclusion

Methanesulfonamide, N-(trimethylsilyl)- is a valuable synthetic intermediate whose discovery was driven by the needs of polymer chemistry. The well-documented synthesis provides a high-yielding and straightforward route to this compound. While it does not possess known direct biological activities that would currently make it a focus for drug development, its role as a precursor for novel inorganic polymers underscores its importance in materials science. For researchers in synthetic and materials chemistry, Methanesulfonamide, N-(trimethylsilyl)- remains a compound of interest for the creation of new polymeric structures.

References

Methodological & Application

Application Notes and Protocols: Reactions of Methanesulfonamide, N-(trimethylsilyl)- with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of Methanesulfonamide, N-(trimethylsilyl)- (TMS-methanesulfonamide) with various electrophiles. This versatile reagent serves as a convenient synthetic intermediate for the preparation of a wide range of N-substituted methanesulfonamides, which are important structural motifs in medicinal chemistry and drug discovery. The trimethylsilyl group activates the sulfonamide nitrogen, facilitating reactions with electrophiles under milder conditions than those typically required for the parent methanesulfonamide.

Synthesis of Methanesulfonamide, N-(trimethylsilyl)-

The starting material, TMS-methanesulfonamide, can be efficiently prepared from methanesulfonyl chloride and hexamethyldisilazane.[1][2]

Experimental Protocol:

A three-necked round-bottom flask equipped with a magnetic stirring bar, a gas inlet, a reflux condenser, and a rubber septum is placed under an inert nitrogen atmosphere. Methanesulfonyl chloride (7 mL, 102.5 mmol) is added to the flask. Hexamethyldisilazane (20 mL, 103.1 mmol) is then added dropwise over 10 minutes with stirring at ambient temperature. The flask is subsequently placed into an oil bath, and the reaction mixture is heated to 363–373 K to initiate the reaction. The temperature of the oil bath is then increased to 388–393 K, and the reaction mixture is refluxed for 2 hours. After allowing the mixture to cool to room temperature, the by-product, trimethylsilyl chloride (Me₃SiCl), is removed in vacuo. The resulting crude white powder is recrystallized from a dichloromethane/hexane mixture to yield colorless crystals of N-(trimethylsilyl)methanesulfonamide.[1]

Yield: 15.6 g (91%)[1]

Reactions with Acyl Chlorides (N-Acylation)

TMS-methanesulfonamide readily reacts with acyl chlorides to produce N-acyl methanesulfonamides. This reaction provides a straightforward method for the synthesis of this important class of compounds, which are recognized as bioisosteres of carboxylic acids.

General Reaction Scheme:

Caption: General reaction scheme for the N-acylation of TMS-methanesulfonamide.

Experimental Protocol: N-Benzoylation of Methanesulfonamide, N-(trimethylsilyl)-